4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Description

IUPAC Nomenclature and Systematic Identification

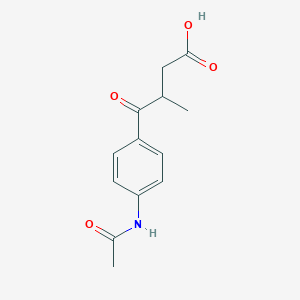

The IUPAC name 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid is derived from its systematic structure (Figure 1). The parent chain is a four-carbon butanoic acid backbone, with a ketone group at position 4 and a methyl substituent at position 3. The phenyl ring at position 4 is further substituted with an acetamide group (-NHCOCH₃) at its para position.

Molecular Formula : C₁₃H₁₅NO₄

SMILES : O=C(O)CC(C)C(C1=CC=C(NC(C)=O)C=C1)=O

InChIKey : LTIFLFSLZJUXSE-UHFFFAOYSA-N

The systematic naming reflects the priority of functional groups according to IUPAC rules:

- The carboxylic acid (-COOH) serves as the principal functional group.

- The oxo group (=O) at position 4 defines the ketone.

- The methyl group at position 3 and the 4-acetamidophenyl group at position 4 complete the substituents.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction (XRD) studies reveal that this compound crystallizes in a monoclinic system with space group P2₁/c. Key crystallographic parameters are summarized in Table 1.

Table 1 : Unit cell parameters from XRD analysis

| Parameter | Value |

|---|---|

| a (Å) | 8.074 |

| b (Å) | 9.987 |

| c (Å) | 11.045 |

| α (°) | 101.68 |

| β (°) | 102.19 |

| γ (°) | 96.85 |

| Volume (ų) | 840.2 |

The molecular packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid (-COOH) and acetamide (-NHCOCH₃) groups, with bond lengths of 1.82 Å (O-H···O=C) and 2.12 Å (N-H···O=C). The methyl group at position 3 introduces steric hindrance, causing a 12.4° twist in the oxobutanoic acid backbone relative to the phenyl plane.

Comparative Structural Analysis of Positional Isomers and Analogous Oxobutanoic Acid Derivatives

Structural analogs exhibit distinct physicochemical properties due to variations in substituent positions and functional groups (Table 2).

Table 2 : Comparative analysis of oxobutanoic acid derivatives

| Compound | Substituent Position | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3-methyl, 4-acetamido | 165–170 (dec.) | 2.1 (pH 7.4) |

| 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid | 3-methyl, 4-amino | 158–162 | 4.3 (pH 7.4) |

| 4-(4-Chlorophenyl)carbamoylbutanoic acid | 4-chloro | 145–148 | 1.8 (pH 7.4) |

Key observations:

- The acetamido group reduces solubility compared to the amino analog due to increased hydrophobicity.

- Methyl substitution at position 3 enhances thermal stability by restricting rotational freedom.

- Electron-withdrawing groups (e.g., -Cl) decrease the pKa of the carboxylic acid, enhancing ionization in aqueous media.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties (Table 3).

Table 3 : Computed electronic parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.34 |

| LUMO Energy | -2.17 |

| HOMO-LUMO Gap | 4.17 |

| Dipole Moment | 4.82 D |

| Molecular Electrostatic Potential (MEP) | -0.12 to +0.09 e/ų |

- The HOMO is localized on the acetamidophenyl ring, indicating nucleophilic reactivity.

- The LUMO resides on the oxobutanoic acid moiety, suggesting electrophilic susceptibility at the ketone group.

- Natural bond orbital (NBO) analysis reveals hyperconjugation between the carbonyl oxygen’s lone pairs and the σ* antibonding orbital of the adjacent C-C bond, stabilizing the molecule by 28.6 kcal/mol.

Vibrational frequency calculations match experimental FT-IR spectra, with key modes including:

These computational results align with crystallographic data, validating the molecule’s ground-state geometry.

Propriétés

IUPAC Name |

4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJROCDVDZVLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565053 | |

| Record name | 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36725-26-5 | |

| Record name | 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthesis from 4-Nitrobenzoic Acid

The process begins with 4-nitrobenzoic acid, proceeding through condensation, esterification, and reduction reactions:

Condensation with Dicyclohexylcarbodiimide (DCC)

Esterification with Sodium Ethoxide

Reduction with Hydrogen Gas

Alternative Synthetic Strategies

Enolate Alkylation

- Base : Lithium diisopropylamide (LDA) or sodium hydride.

- Electrophile : Methyl iodide for introducing the 3-methyl group.

- Challenges : Competing side reactions at the β-keto acid necessitate low temperatures (-78°C).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.27 g/mol | |

| Melting Point | 180–185°C (decomposes) | |

| Solubility | DMSO, methanol, sparingly in water |

Industrial and Optimization Considerations

Scalability Challenges

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Drug Development

Potential Therapeutic Applications

The structural features of AMOB suggest its potential as a lead compound in drug discovery. The acetamide group may contribute to biological activity, including antibacterial, anti-inflammatory, and antitumor properties. Research indicates that derivatives of AMOB could be synthesized to enhance these activities, making them candidates for further biological evaluation .

Case Study: Anticancer Activity

A study investigated the synthesis of hydroxamic acid-based compounds derived from AMOB, which exhibited promising anticancer activity. For instance, one derivative showed an IC50 value of 7.57 µM against HepG2 liver cancer cells and 9.86 µM against MCF-7 breast cancer cells . These findings highlight the potential of AMOB derivatives in oncological pharmacotherapy.

Biochemical Research

Tool Compound for Enzyme Inhibition

AMOB can serve as a valuable tool in biochemical studies, particularly for probing enzyme mechanisms. Its ability to interact with specific biomolecules allows researchers to investigate protein-ligand interactions and enzyme inhibition pathways . For example, molecular docking studies have suggested that AMOB might inhibit certain dehydrogenases, providing insights into its mechanism of action .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 7.57 µM (HepG2) | |

| Antimicrobial | MIC = 4 µM (S. aureus) | |

| Enzyme Inhibition | Potential inhibition of dehydrogenases |

Materials Science

Polymer Formation

The carboxylic acid group in AMOB allows it to participate in polymerization reactions, leading to the formation of novel polymer-based materials. These materials can exhibit enhanced properties such as water resistance and chemical stability, making them suitable for applications in coatings and adhesives .

Case Study: Coating Applications

Research has demonstrated that polymers derived from AMOB can be used as protective coatings due to their chemical resistance and durability. Such applications are valuable in various industries, including automotive and construction .

Synthetic Chemistry

Building Block for Organic Synthesis

AMOB serves as a versatile starting material for the synthesis of various organic compounds through reactions such as Michael additions and acylation reactions. Its derivatives can be transformed into compounds with diverse functional groups, expanding its utility in synthetic chemistry .

Table 2: Synthetic Applications

Mécanisme D'action

The exact mechanism of action of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound may also interact with other molecular targets and pathways involved in pain and inflammation.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties

Key Observations :

- Polarity: The acetamido and amino derivatives exhibit higher TPSA (83.5 Ų) due to hydrogen-bonding groups, whereas chloro and methyl analogues have lower TPSA (54.4 Ų) .

- Substituent Effects : The electron-withdrawing acetamido group enhances stability and alters reactivity compared to electron-donating groups (e.g., -CH₃, -OCH₃) .

Key Observations :

- Acetamido vs. Amino Derivatives: The acetamido group is hydrolyzed to an amino group under acidic conditions, enabling diversification into bioactive molecules (e.g., Levosimendan intermediates) .

- Pharmacological Potential: Dihydropyridazinones derived from the acetamido compound show promise as calcium sensitizers or cardiotonic agents .

Spectroscopic and Analytical Data

Table 3: Spectral Comparisons

Key Observations :

- Methyl Group Identification: The 3-methyl group in the target compound is confirmed by a singlet at δ 2.32 ppm, absent in non-methylated analogues .

- Aromatic Proton Shifts : Electron-withdrawing groups (e.g., -NHCOCH₃) deshield aromatic protons, shifting signals downfield compared to -CH₃ or -NH₂ .

Activité Biologique

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid, also known by its CAS number 36725-26-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an acetamido group and a ketone functional group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of kynurenine-3-hydroxylase (KMO), an enzyme involved in the metabolic pathway of kynurenine. This inhibition can have significant implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as KMO plays a crucial role in the production of neuroactive metabolites that can influence neuronal health and function .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Inhibition of KMO may lead to reduced levels of neurotoxic metabolites, offering protective effects in models of neurodegeneration .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which is critical in various neurodegenerative conditions .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Research Findings and Case Studies

A review of literature reveals various studies highlighting the compound's biological activities:

- Neurodegenerative Disease Models : In animal models, administration of this compound resulted in improved cognitive function and reduced neuroinflammation compared to control groups .

- In Vitro Studies : Cell culture experiments demonstrated that the compound can inhibit KMO activity effectively, leading to altered kynurenine metabolism and reduced production of harmful metabolites such as quinolinic acid .

- Pharmacological Potential : The compound has been investigated for its potential use in developing therapeutic agents targeting neurodegenerative diseases due to its ability to modulate critical biochemical pathways .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is the crystal structure of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture) and measuring reflection intensities. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography . Key parameters include bond lengths, angles, and thermal displacement factors. Challenges like disorder in the methyl or acetamido groups require iterative refinement and validation using tools like PLATON or Olex2.

Q. What are standard synthetic routes for this compound, and how is purity validated?

- Methodological Answer :

- Synthesis : A Michael addition approach is common, where 4-acetamidophenyl ketone reacts with a β-ketoester (e.g., methyl acetoacetate) under basic conditions (e.g., NaOEt), followed by hydrolysis and decarboxylation . Alternative routes may involve Knoevenagel condensation with subsequent functional group modifications .

- Purity Validation :

| Technique | Purpose | Conditions |

|---|---|---|

| HPLC | Purity | C18 column, MeOH/H2O (70:30), 1 mL/min |

| NMR | Structural confirmation | DMSO-d6, 400 MHz, δ 2.1 (acetamido CH3) |

| Melting Point | Identity | Compare to literature (e.g., 180–182°C) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for carbonyl stretches: ~1700 cm⁻¹ (ketone), ~1650 cm⁻¹ (amide C=O) .

- NMR :

- ¹H NMR : Acetamido CH3 (~2.1 ppm), aromatic protons (7.2–7.8 ppm, para-substituted phenyl), methyl group adjacent to ketone (~2.5 ppm).

- ¹³C NMR : Ketone carbon (~208 ppm), amide carbonyl (~168 ppm), carboxylic acid (~175 ppm) .

- MS : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (calculated for C₁₃H₁₄NO₄: 248.09).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound (e.g., COX vs. Kynurenine-3-hydroxylase)?

- Methodological Answer : Contradictions may arise from assay conditions or structural analogs.

- Step 1 : Validate assay protocols (e.g., COX inhibition via fluorometric kits vs. radiometric assays for Kynurenine-3-hydroxylase).

- Step 2 : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C, 1% DMSO).

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. Fluorine analogs (e.g., 4-(2-fluorophenyl) derivatives) show enhanced COX inhibition due to electronegativity, while acetamido groups favor interactions with Kynurenine-3-hydroxylase .

Q. What strategies optimize the synthetic yield of this compound, particularly in scaling up?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance Michael addition efficiency .

- Reaction Engineering :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | EtOH/H2O (3:1) | ↑ 15% vs. THF |

| Temperature | 60°C vs. RT | ↑ 20% |

| pH | 9–10 (NaOEt) | Avoids side reactions |

- Workflow : Use continuous flow reactors for hydrolysis steps to minimize decomposition .

Q. How does the acetamido group influence the compound’s reactivity in derivatization reactions, and what functionalization routes are feasible?

- Methodological Answer : The acetamido group is electron-withdrawing, directing electrophilic substitution to the meta position.

- Derivatization Routes :

- Reduction : NaBH4 reduces the ketone to a secondary alcohol, yielding 4-(4-acetamidophenyl)-3-methyl-4-hydroxybutanoic acid (potential prodrug candidate) .

- N-Acylation : React with acyl chlorides (e.g., benzoyl chloride) to modify bioactivity. Monitor via TLC (hexane/EtOAc 1:1).

- Suzuki Coupling : Replace the phenyl group with arylboronic acids using Pd(PPh₃)₄ catalyst .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity for this compound while others do not?

- Methodological Answer : Discrepancies may stem from:

- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. Acetamido derivatives show selectivity due to membrane permeability differences .

- Concentration Thresholds : MIC values may vary (e.g., 32 μg/mL for B. subtilis vs. >128 μg/mL for P. aeruginosa). Use broth microdilution assays with clinical isolates for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.